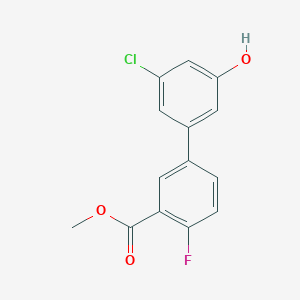
2-Chloro-4-(3-fluoro-5-methoxycarbonylphenyl)phenol, 95%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-4-(3-fluoro-5-methoxycarbonylphenyl)phenol, 95% (2-C4-3-F5-MCPP) is a phenol-based compound that is commonly used in scientific research. It has a variety of applications and is used as a reagent in synthetic organic chemistry. It is also used in the synthesis of other compounds, such as pharmaceuticals and agrochemicals. 2-C4-3-F5-MCPP is a versatile compound that can be used in a variety of ways in the laboratory.
Mechanism of Action
2-C4-3-F5-MCPP is used to study the mechanism of action of various compounds. This compound is known to interact with biological receptors and enzymes, which can lead to a variety of physiological and biochemical effects. It is believed that the compound can interact with the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of prostaglandins. This interaction can lead to the inhibition of the production of prostaglandins, which can lead to a variety of physiological effects.
Biochemical and Physiological Effects
2-C4-3-F5-MCPP is known to have a variety of biochemical and physiological effects. It is believed to interact with the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of prostaglandins. This interaction can lead to the inhibition of the production of prostaglandins, which can lead to a variety of physiological effects. These effects include the inhibition of inflammation, pain, and fever. It is also believed to have anti-cancer effects, as it has been shown to inhibit the growth of certain types of cancer cells.
Advantages and Limitations for Lab Experiments
2-C4-3-F5-MCPP has several advantages and limitations for laboratory experiments. One of the main advantages is that it is relatively easy to synthesize and can be used in a variety of ways. Additionally, it is relatively stable and can be stored for long periods of time. However, it is also important to note that it is a highly toxic compound and should be handled with care.
Future Directions
There are several potential future directions for research involving 2-C4-3-F5-MCPP. One potential direction is to further investigate the biochemical and physiological effects of this compound. Additionally, further research could be conducted to investigate the potential therapeutic applications of this compound, such as its use in the treatment of various diseases. Finally, further research could be conducted to investigate the potential use of this compound in the synthesis of other compounds, such as pharmaceuticals and agrochemicals.
Synthesis Methods
2-C4-3-F5-MCPP can be synthesized through a variety of methods. The most common method is the Williamson ether synthesis, which involves the reaction of an alkyl halide and an alcohol in the presence of a base. This reaction produces an ether, which is then treated with a base to form the desired product. Other methods of synthesis include the use of a Grignard reagent or the use of a Wittig reaction.
Scientific Research Applications
2-C4-3-F5-MCPP is used in a variety of scientific research applications. It is used as a reagent in synthetic organic chemistry, and is also used in the synthesis of other compounds, such as pharmaceuticals and agrochemicals. It is also used to study the mechanism of action of various compounds and to study the biochemical and physiological effects of compounds.
properties
IUPAC Name |
methyl 3-(3-chloro-4-hydroxyphenyl)-5-fluorobenzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClFO3/c1-19-14(18)10-4-9(5-11(16)6-10)8-2-3-13(17)12(15)7-8/h2-7,17H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDFMWNZXUMPTAL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CC(=C1)C2=CC(=C(C=C2)O)Cl)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClFO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40686125 |
Source


|
| Record name | Methyl 3'-chloro-5-fluoro-4'-hydroxy[1,1'-biphenyl]-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40686125 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-4-(3-fluoro-5-methoxycarbonylphenyl)phenol | |
CAS RN |
1261972-85-3 |
Source


|
| Record name | Methyl 3'-chloro-5-fluoro-4'-hydroxy[1,1'-biphenyl]-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40686125 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-Chloro-5-[3-(N,N-dimethylaminocarbonyl)phenyl]phenol, 95%](/img/structure/B6381858.png)
![2-Chloro-5-[4-(N,N-dimethylaminocarbonyl)phenyl]phenol, 95%](/img/structure/B6381862.png)
![2-Chloro-5-[3-(N-ethylaminocarbonyl)phenyl]phenol, 95%](/img/structure/B6381864.png)
![2-Chloro-4-[3-(N-ethylaminocarbonyl)phenyl]phenol, 95%](/img/structure/B6381867.png)
![3-Chloro-5-[3-(N-ethylaminocarbonyl)phenyl]phenol, 95%](/img/structure/B6381874.png)







